molecular formula C9H11NO3 B372840 Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 72676-90-5

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B372840
CAS RN: 72676-90-5
M. Wt: 181.19g/mol
InChI Key: UNVCYLASXVDALL-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It’s used in the construction of various therapeutic applications, ranging from calcium channel blockers, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .


Synthesis Analysis

The synthesis of 1,4-DHP derivatives often involves multi-component one-pot and green synthetic methodologies . For example, a novel dicarboxylic derivative of 1,4-DHP was synthesized via the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg–Pt electrodes in an undivided cell .


Molecular Structure Analysis

The molecular structure of 1,4-DHP derivatives can be established by 1H, 13C NMR, IR, and ESI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-DHP derivatives can be complex and involve multiple steps. For instance, the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives is a key step in the synthesis of certain 1,4-DHP derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-DHP derivatives can vary widely depending on their specific structure and functional groups. For instance, the melting point of a specific derivative was found to be between 224-226 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is part of the 1,4-dihydropyridines (DHPs) class, which plays a significant role in medicinal chemistry due to their presence in various biologically active compounds. Research has demonstrated the versatility of DHPs in synthetic organic chemistry, especially in the synthesis of complex organic compounds. DHPs, including ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, have been prepared mainly through the Hantzsch Condensation reaction, which is an efficient and environmentally friendly method. This synthesis route emphasizes atom economy and has been explored for the production of bioactive DHPs, showcasing the potential of ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate in generating more biologically active compounds by comparing their Structure-Activity Relationships (SARs) (Sohal, 2021).

Environmental and Health Safety

In the context of environmental and health safety, ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate and its derivatives have been studied for their potential toxicological impacts. While specific studies on ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate are limited, research on similar compounds, such as ethyl tertiary-butyl ether (ETBE), provides insights into the potential environmental behavior and toxicology of ethyl derivatives. ETBE, for example, has been evaluated for its low toxicity and rapid biodegradation, suggesting a relatively favorable environmental profile for some ethyl derivatives. This could infer that the environmental and health impacts of ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate might also be moderate, but specific studies would be necessary to ascertain this (Mcgregor, 2007).

Chemical Recycling and Valorization

The research on the valorization of chemicals underscores the importance of converting waste or underutilized resources into valuable products. Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, by analogy, could potentially be involved in the chemical recycling processes. Studies on related fields have focused on the chemical recycling of poly(ethylene terephthalate) (PET) and the valorization of sugars into furfural and 5-hydroxymethylfurfural (5-HMF), highlighting the critical role of organic compounds in developing sustainable processes. Although not directly related, these studies illustrate the broader potential of organic compounds, including ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, in contributing to sustainability through chemical recycling and the generation of value-added products (Karayannidis & Achilias, 2007); (Esteban, Vorholt, & Leitner, 2020).

Future Directions

The future directions of research into 1,4-DHP derivatives are promising. Their broad spectrum of biological applications makes them a significant class of pharmacologically active molecules. Researchers are continually working to develop new molecules by bioisosteres of these substrates .

properties

IUPAC Name

ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVCYLASXVDALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

CAS RN

72676-90-5
Record name ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
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